molecular formula C9H6BrClO2S2 B1302037 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride CAS No. 338797-11-8

5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride

Cat. No.: B1302037
CAS No.: 338797-11-8
M. Wt: 325.6 g/mol
InChI Key: YSXQHKIUGBLJKG-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride: is an organic compound with the molecular formula C9H6BrClO2S2 It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features both bromine and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride typically involves the bromination of 3-methylbenzothiophene followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its unique functional groups.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry:

    Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

    Agrochemicals: Potential use in the development of agrochemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-1-benzothiophene-2-sulfonyl chloride
  • 3-Methyl-1-benzothiophene-2-sulfonyl chloride
  • 5-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Uniqueness: 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups, which confer distinct reactivity and potential applications. The bromine atom allows for further functionalization through coupling reactions, while the sulfonyl chloride group provides a reactive site for nucleophilic substitution.

Properties

IUPAC Name

5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXQHKIUGBLJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370816
Record name 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338797-11-8
Record name 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (2.20 ml, 0.033 mmol) was added dropwise at −5° C. to a solution of 5-bromo-3-methylbenzothiophene (Intermediate 9) (3.0 g, 13.2 mmol) in CHCl3 (30 mL). The reaction mixture was stirred at 0° C. for 3 h, and then poured into a mixture of ice/NaHCO3 and stirred vigorously for 5 min. The organic phase was immediately separated, dried and concentrated to give the title compound (1.70 g, 39%).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

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